molecular formula C13H17ClFN3 B12223416 1-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

1-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12223416
M. Wt: 269.74 g/mol
InChI Key: LQHHXLDZEHGHFN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for the base compound is 1-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine . This nomenclature reflects the pyrazole ring’s substitution pattern:

  • 1-Ethyl : An ethyl group (-CH2CH3) occupies position 1 of the pyrazole ring.
  • 5-Methyl : A methyl group (-CH3) is attached to position 5.
  • 4-Amine : An amino group (-NH2) is located at position 4, which is further substituted with a 4-fluorobenzyl group (-CH2C6H4F).

The hydrochloride salt forms via protonation of the amine group, resulting in the full name 1-ethyl-N-[(4-fluorophenyl)methyl]-5-methyl-1H-pyrazol-4-amine;hydrochloride .

The structural representation of the compound can be visualized using SMILES notation:
CCN1C(=C(C=N1)NCC2=CC=C(C=C2)F)C.[H]Cl
This notation highlights the pyrazole ring (denoted by N1C(=C(C=N1)...) and the positions of substituents.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following registry numbers and identifiers:

Identifier Type Value Source
CAS Registry Number 1855943-37-1
PubChem CID (Base Compound) 122168754
Molecular Formula C13H17ClFN3 Calculated

Alternative names for the compound include:

  • 1-Ethyl-N-(4-fluorobenzyl)-5-methyl-1H-pyrazol-4-amine hydrochloride
  • N-[(4-Fluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride

These synonyms are used interchangeably in chemical databases and literature.

Molecular Formula and Weight Analysis

The molecular formula of the hydrochloride salt is C13H17ClFN3 , derived from the base compound (C13H16FN3) and the addition of hydrochloric acid (HCl). Key molecular characteristics include:

Property Value Method of Calculation
Molecular Weight (Base) 233.28 g/mol C13H16FN3: (13×12.01) + (16×1.01) + (19.00) + (3×14.01)
Molecular Weight (Salt) 269.74 g/mol 233.28 (base) + 36.46 (HCl)

The molecular weight discrepancy observed in some sources (e.g., 283.77 g/mol in ) arises from structural variations in analogous compounds, such as additional methyl groups or alternative substitution patterns. For the specific compound described here, the calculated molecular weight of 269.74 g/mol aligns with its stoichiometry.

The elemental composition of the hydrochloride salt is as follows:

  • Carbon (C) : 57.79%
  • Hydrogen (H) : 6.35%
  • Chlorine (Cl) : 13.14%
  • Fluorine (F) : 7.04%
  • Nitrogen (N) : 15.68%

This composition underscores the compound’s heteroatom-rich structure, which influences its physicochemical properties and reactivity.

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

1-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-3-17-10(2)13(9-16-17)15-8-11-4-6-12(14)7-5-11;/h4-7,9,15H,3,8H2,1-2H3;1H

InChI Key

LQHHXLDZEHGHFN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=CC=C(C=C2)F)C.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination

An alternative route employs reductive amination between 5-methylpyrazole-4-carbaldehyde and 4-fluorobenzylamine using sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) in methanol. While this method reduces steps, it requires stringent pH control (pH 6–7) to avoid over-reduction.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the cyclocondensation step. Ethyl acetoacetate and hydrazine hydrate react within 15 minutes at 100°C, achieving 88% yield compared to 72% under conventional heating.

Industrial-Scale Purification Techniques

Method Conditions Purity Yield
Recrystallization Ethanol/water (3:1), 0–5°C 98% 85%
Column Chromatography Silica gel, hexane/ethyl acetate (4:1) 99.5% 78%
Acid-Base Extraction HCl/NaOH washes 95% 90%

Industrial processes prioritize recrystallization for its cost-effectiveness, though chromatography is reserved for high-purity pharmaceutical grades.

Challenges and Mitigation Strategies

  • Byproduct Formation : Alkylation at undesired positions is minimized by using N-protected pyrazoles.
  • Solvent Residues : Residual ethanol in the final product is reduced via azeotropic distillation with toluene.

Chemical Reactions Analysis

Alkylation Reactions

The ethyl group and benzylamine moiety participate in alkylation processes:

Reaction TypeReagents/ConditionsProducts FormedYieldReferences
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CQuaternary ammonium derivative78-82%
Benzyl Group AlkylationAllyl bromide, NaH, THFAllyl-substituted pyrazole65%

Key findings:

  • Alkylation occurs preferentially at the pyrazole nitrogen due to its nucleophilic character

  • Steric hindrance from the ethyl group reduces reactivity at position 1

Substitution Reactions

The fluorine atom and amine group enable nucleophilic substitutions:

Target SiteReagentsProductsYieldConditions
Fluorophenyl RingNaN₃, CuI, DMSO, 120°CAzido derivative55%24 hr reflux
Amine ProtonSOCl₂, CH₂Cl₂Chloride salt90%0°C, 2 hr

Notable observations:

  • Fluorine shows meta-directing effects in aromatic substitution

  • Amine group demonstrates pH-dependent reactivity (pKₐ = 8.2 ± 0.3)

Oxidation Reactions

The ethyl side chain undergoes controlled oxidation:

Oxidizing AgentConditionsProductsSelectivity
KMnO₄H₂SO₄/H₂O, 80°CCarboxylic acid derivative73%
CrO₃Acetic acid, 50°CKetone intermediate58%

Research insights:

  • Oxidation occurs preferentially at the ethyl group's β-carbon

  • Fluorine substituent increases oxidation resistance by 18% compared to non-fluorinated analogs

Condensation Reactions

The amine group participates in Schiff base formation:

Carbonyl CompoundCatalystProductsYield
4-NitrobenzaldehydeAlCl₃, ethanolImine derivative82%
AcetophenoneTiCl₄, CH₃CNEnamine compound67%

Key data:

  • Reaction kinetics show second-order dependence (k = 0.45 M⁻¹min⁻¹)

  • Fluorine substituent increases imine stability by 12% (TGA analysis)

Acid-Base Reactions

The hydrochloride salt demonstrates pH-dependent behavior:

pH RangeDominant SpeciesSolubility (mg/mL)Biological Availability
< 3.0Protonated amine42.7 ± 1.288%
5.0-7.4Zwitterionic form18.9 ± 0.865%
> 9.0Free base5.3 ± 0.422%

Critical findings:

  • Salt formation increases water solubility by 8× compared to free base

  • pKₐ shift of 0.7 units observed due to fluorine's electron-withdrawing effect

Catalytic Hydrogenation

Reduction of unsaturated bonds:

CatalystPressure (bar)ProductsConversion
Pd/C (10%)30 H₂Saturated pyrazolidine92%
Raney Ni50 H₂Amine-alcohol derivative78%

Experimental data:

  • TOF (turnover frequency) = 1.2 × 10³ h⁻¹ for Pd/C system

  • Fluorine substituent reduces reaction rate by 15% compared to non-fluorinated analogs

This comprehensive analysis demonstrates the compound's versatile reactivity, influenced by its unique electronic configuration and steric environment. The data presented combines experimental results from multiple synthesis protocols and characterization studies , providing a robust foundation for further pharmaceutical development and material science applications.

Scientific Research Applications

Overview

1-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a pyrazole derivative notable for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential applications in anti-inflammatory and anticancer research, making it a significant focus in the development of new therapeutic agents.

The compound has shown promising biological activities in various studies:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, possess anti-inflammatory properties. They may modulate inflammatory pathways, potentially serving as therapeutic agents for conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Significant attention has been directed towards the anticancer applications of 1-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride. In vitro studies have demonstrated its efficacy against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30
A54926.00

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, highlighting its potential as a lead compound for further development.

Case Studies

Several studies have explored the applications of pyrazole derivatives in medicinal chemistry:

  • Study on Antitumor Activity :
    • Researchers synthesized various pyrazole-linked compounds and evaluated their cytotoxic effects against different cancer cell lines, demonstrating significant inhibition rates and potential mechanisms of action involving apoptosis induction and cell cycle arrest .
  • Mechanism of Action :
    • The compound’s mechanism may involve binding to specific enzymes or receptors, modulating their activity, which leads to altered cellular responses such as reduced proliferation or increased apoptosis in tumor cells .
  • Comparative Studies :
    • Comparative analyses with similar compounds highlight the unique efficacy of 1-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride, particularly regarding its structure-function relationships that enhance its biological activity .

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Functional Group Notable Properties
1-Ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine hydrochloride (Target) 291.78 Pyrazole 1-Ethyl, 5-methyl, N-(4-fluorobenzyl) Amine (hydrochloride salt) Enhanced solubility due to HCl salt; fluorophenyl may improve CNS penetration
1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine hydrochloride 340.82 Pyrazole (bis-pyrazole) 5-Fluoro, 1,3-dimethyl on adjacent pyrazole; 1-ethyl, 5-methyl on primary pyrazole Amine (hydrochloride salt) Higher molecular weight may reduce solubility; fluorinated pyrazole enhances metabolic stability
1-Ethyl-N-[(4-fluorophenyl)methyl]pyrazole-4-carboxamide 276.73 Pyrazole 1-Ethyl, N-(4-fluorobenzyl) Carboxamide Carboxamide group increases hydrogen bonding potential, possibly affecting target binding
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride 274.71 Pyrazole 5-Difluoromethyl, 1-(2-methylphenyl) Amine (hydrochloride salt) Difluoromethyl group improves metabolic stability; ortho-methylphenyl may sterically hinder interactions
3-(4-Methoxyphenoxy)-1-methylpyrazol-4-amine hydrochloride 255.70 Pyrazole 3-(4-Methoxyphenoxy), 1-methyl Amine (hydrochloride salt) Methoxyphenoxy group increases lipophilicity, potentially enhancing membrane permeability

Key Research Findings and Pharmacological Implications

Fluorine Substitution : The 4-fluorophenyl group in the target compound is a common pharmacophore in CNS-active drugs (e.g., paroxetine derivatives ), likely contributing to improved blood-brain barrier penetration and receptor binding via hydrophobic and electrostatic interactions .

Hydrochloride Salt : The salt form enhances aqueous solubility, a critical factor for oral bioavailability, as seen in thiamine hydrochloride formulations .

Pyrazole Core Flexibility : Compared to piperidine-based fluorophenyl compounds (e.g., sarizotan hydrochloride ), pyrazole derivatives offer greater synthetic versatility for tuning substituents while maintaining low molecular weight (<300 g/mol), aligning with Lipinski’s rule for drug-likeness .

Functional Group Impact : Replacing the amine with a carboxamide (as in ) reduces basicity but introduces hydrogen-bonding capacity, which could modulate target selectivity (e.g., kinase vs. GPCR binding).

Biological Activity

1-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a pyrazole derivative notable for its diverse biological activities. This compound features a unique structural combination of an ethyl group, a fluorophenyl moiety, and a methylpyrazolamine framework, which contribute to its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer research.

PropertyValue
Molecular Formula C13H17ClFN3
Molecular Weight 269.74 g/mol
IUPAC Name 1-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride
CAS Number 1856071-22-1
InChI Key LQHHXLDZEHGHFN-UHFFFAOYSA-N

The biological activity of 1-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. The precise mechanism is under investigation, but it is believed to involve:

  • Enzyme Inhibition : Potential inhibition of kinases or other enzymes implicated in cancer progression.
  • Receptor Modulation : Interaction with receptors that mediate inflammatory responses.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. Below are some findings:

Cell LineIC50 (µM)Reference
MCF7 (Breast)3.79
NCI-H460 (Lung)42.30
Hep-2 (Laryngeal)3.25
P815 (Mastocytoma)17.82

These results indicate that the compound may effectively inhibit the growth of various cancer cell types through mechanisms that warrant further exploration.

Anti-inflammatory Activity

The pyrazole derivatives have also been recognized for their anti-inflammatory properties. Compounds similar to 1-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride have shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Study on MCF7 and NCI-H460 Cell Lines :
    • The compound was evaluated for its cytotoxicity against MCF7 and NCI-H460 cell lines, showing IC50 values of 3.79 µM and 42.30 µM respectively, indicating potent anticancer activity.
    • The study emphasized the need for further investigation into the underlying mechanisms of action and potential therapeutic applications ( ).
  • Comparative Analysis with Other Pyrazole Derivatives :
    • A comparative study highlighted that similar compounds exhibit varying degrees of biological activity based on structural modifications.
    • For example, compounds with additional halogen substitutions demonstrated enhanced potency against specific cancer cell lines ().
  • Inhibition of Kinases :
    • Preliminary research suggests that the compound may inhibit specific kinases involved in cancer signaling pathways, which could be crucial for its anticancer efficacy ( ).

Q & A

Q. Table 1: Comparative Synthesis Routes for Analogous Pyrazole Derivatives

StepReagents/ConditionsYield (%)Reference
CyclizationPOCl₃, 120°C, 6h65–75
N-alkylation4-fluorobenzyl bromide, K₂CO₃, DMF, 80°C70–85
Hydrochloride saltHCl (gaseous), EtOH, 0°C>90

Basic: Which spectroscopic and crystallographic methods confirm the compound’s structural integrity?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹, C-F bonds at ~1250 cm⁻¹) .
  • NMR :
    • ¹H NMR: Methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 7.0–7.5 ppm), and ethyl/benzyl CH₂ signals (δ 3.5–4.5 ppm) .
    • ¹³C NMR: Pyrazole carbons (δ 140–160 ppm), fluorophenyl carbons (δ 115–165 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-F ≈ 1.35 Å) and confirms salt formation via chloride ion coordination .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from assay conditions or compound stability. To address this:

Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO ≤0.1%) .

Evaluate solubility : Perform kinetic solubility assays in PBS (pH 7.4) to ensure bioavailability .

Stability profiling : Monitor degradation via HPLC under physiological conditions (37°C, 24h) .

Q. Table 2: Biological Activity Variability in Analogous Compounds

StudyIC₅₀ (μM)Assay ConditionReference
Antimicrobial12.5S. aureus, MIC assay
Carbonic Anhydrase II0.8hCA II, pH 7.4
Cytotoxicity>50HeLa cells, 48h exposure

Advanced: What computational strategies predict receptor binding and selectivity?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 3K97 for kinase targets) to model interactions with the fluorophenyl group .
  • MD Simulations : Assess binding stability (20 ns trajectories) in GROMACS, focusing on salt-bridge interactions with the hydrochloride moiety .
  • QSAR Models : Corporate Hammett constants (σ ≈ 0.06 for 4-F substitution) to predict electronic effects on activity .

Advanced: How do structural modifications influence pharmacological activity?

Methodological Answer:

  • Pyrazole substituents : 5-Methyl groups enhance metabolic stability by reducing CYP450 oxidation .
  • Fluorophenyl position : Para-fluorine improves target affinity via hydrophobic interactions (e.g., with carbonic anhydrase) .
  • Salt form : Hydrochloride increases aqueous solubility (e.g., 2.3 mg/mL vs. 0.5 mg/mL for free base) but may alter crystallinity .

Basic: What purity assessment techniques are critical for preclinical studies?

Methodological Answer:

  • HPLC : Use a C18 column (ACN/H₂O gradient) to achieve ≥98% purity; monitor at 254 nm .
  • Elemental Analysis : Confirm Cl⁻ content (theoretical: ~11.5%) .
  • TGA/DSC : Assess hygroscopicity and thermal stability (decomposition >200°C) .

Advanced: What mechanistic insights exist for its enzyme inhibition?

Methodological Answer:

  • Carbonic Anhydrase : The fluorophenyl group binds to the hydrophobic pocket near Zn²⁺, while the pyrazole NH donates a hydrogen bond to Thr199 .
  • Kinase Targets : Competitive inhibition observed via ATP-binding site interactions (e.g., EGFR-TK with Kd ≈ 1.2 μM) .

Q. Table 3: Key Enzyme Inhibition Parameters

EnzymeInhibition TypeKᵢ (nM)Reference
hCA IINon-competitive850
EGFR-TKCompetitive1200

Advanced: How to design SAR studies for optimizing bioactivity?

Methodological Answer:

Core modifications : Replace ethyl with cyclopropyl to test steric effects .

Substituent screening : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzyl position to enhance electrophilicity .

Salt alternatives : Test mesylate or tosylate salts for improved crystallinity .

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